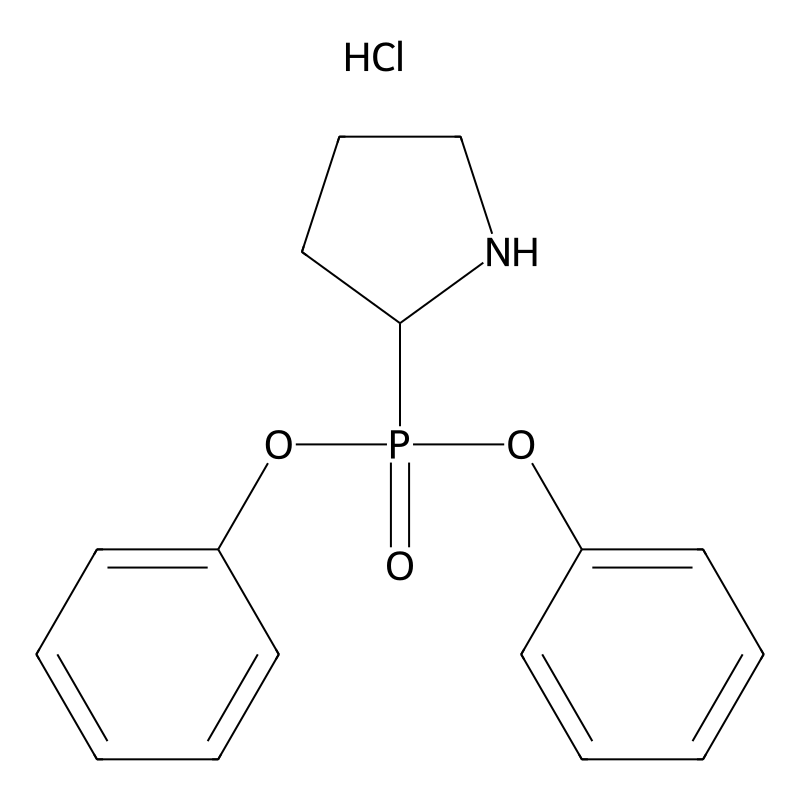

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibitor:

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride has been investigated for its potential as an enzyme inhibitor. Studies have shown that it exhibits inhibitory activity against various enzymes, including:

Acetylcholinesterase (AChE)

AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter involved in muscle movement, memory, and learning. Inhibition of AChE can lead to increased levels of acetylcholine, potentially impacting these functions. Source: PubChem, "Biological Activities":

Butyrylcholinesterase (BChE)

Similar to AChE, BChE is another enzyme that breaks down choline-based neurotransmitters. Inhibition of BChE could also contribute to increased levels of these neurotransmitters. Source: PubChem, "Biological Activities":

Matrix metalloproteinases (MMPs)

MMPs are a group of enzymes involved in degrading various components of the extracellular matrix, which plays a role in cell migration, tissue remodeling, and wound healing. Inhibition of MMPs could be beneficial in conditions involving excessive tissue breakdown. [Source: Journal of Medicinal Chemistry, "Design, Synthesis, and Evaluation of Phosphonic Acid Derivatives as Matrix Metalloproteinase Inhibitors"()]

Antibacterial Activity:

Research suggests that Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride may possess antibacterial properties. Studies have shown it to exhibit activity against certain bacterial strains, including:

Staphylococcus aureus

This bacterium is a common cause of hospital-acquired infections and is becoming increasingly resistant to antibiotics. [Source: International Journal of Molecular Sciences, "Synthesis and Antibacterial Activity of Phosphonic Acid Derivatives"()]

Escherichia coli (E. coli)

This bacterium is a common inhabitant of the human gut and can cause various illnesses when it enters the wrong part of the body. [Source: International Journal of Molecular Sciences, "Synthesis and Antibacterial Activity of Phosphonic Acid Derivatives"()]

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride is a chemical compound with the molecular formula C₁₆H₁₉ClNO₃P and a molecular weight of 339.75 g/mol. It is characterized by its structure, which includes a phosphonic acid group attached to a 2-pyrrolidinyl moiety and two phenyl ester groups. This compound is primarily utilized in research settings due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- No information available on the mechanism of action.

- Due to the lack of data, it's impossible to assess specific safety concerns. However, as a general rule, organic phosphorous compounds can have varying degrees of toxicity. The presence of a chloride group suggests potential for irritation.

- Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid and phenols.

- Transesterification: The compound can react with alcohols to form different esters, which may be useful in synthesizing derivatives for specific applications.

- Nucleophilic Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter solubility.

Research indicates that Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride exhibits notable biological activities:

- Enzyme Inhibition: It has been shown to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially impacting cognitive functions and muscle movement.

- Antibacterial Properties: Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Matrix Metalloproteinase Inhibition: This compound has been investigated for its ability to inhibit matrix metalloproteinases, enzymes involved in tissue remodeling and repair processes.

The synthesis of Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride typically involves:

- Formation of the Phosphonic Acid Derivative: Starting from a suitable phosphorus precursor (e.g., phosphorus trichloride), it can react with alcohols or phenols to form the diphenyl ester.

- Pyrrolidine Incorporation: The pyrrolidine moiety is introduced through nucleophilic substitution or condensation reactions.

- Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and solubility enhancement.

These methods allow for the production of high-purity compounds suitable for research applications .

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride finds utility in several areas:

- Medicinal Chemistry: Its enzyme inhibitory properties make it a candidate for drug development targeting neurodegenerative diseases and other conditions where acetylcholine modulation is beneficial.

- Materials Science: It has been used in the synthesis of specialized polymers that may serve as proton-conducting membranes in fuel cells or other industrial applications due to their unique properties.

- Antimicrobial Agents: Given its antibacterial properties, it may serve as a basis for developing new antimicrobial agents.

Studies on the interactions of Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride with biological systems have highlighted its potential:

- Synergistic Effects: When combined with other compounds, it may enhance the efficacy of treatments targeting enzyme-related disorders.

- Toxicology Assessments: Research into its safety profile indicates that while it shows promise as a therapeutic agent, further studies are necessary to fully understand its interactions within biological systems .

Several compounds share structural or functional similarities with Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phosphoric acid derivatives | Contain phosphate groups; used in fertilizers and detergents | Generally more soluble but less bioactive |

| Diphenyl phosphonate | Similar diphenyl structure; used as a flame retardant | Lacks the pyrrolidine moiety |

| Pyrrolidine-based phosphonates | Incorporate pyrrolidine; used in drug design | May not have the same enzyme inhibition profile |

| Acetylcholinesterase inhibitors | Target similar pathways; often used in Alzheimer's research | Varying mechanisms of action |

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride stands out due to its dual functionality as both an enzyme inhibitor and an antibacterial agent while also having applications in polymer synthesis. Its unique structure allows for specific interactions that are not present in other similar compounds .

Structural Relationship to Other Phosphonate Esters

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride represents a sophisticated member of the organophosphorus compound family, characterized by its distinctive molecular architecture that combines a phosphonate core with heterocyclic and aromatic substituents . The compound possesses the molecular formula C₁₆H₁₉ClNO₃P and a molecular weight of 339.75 grams per mole, distinguishing it from simpler phosphonate derivatives through its complex substitution pattern . This compound belongs to the broader class of diphenyl phosphonate esters, which are characterized by the presence of two phenoxy groups attached to the phosphorus center [4].

The structural framework of this compound can be understood through comparison with other phosphonate esters that share similar architectural elements [9]. Diphenyl phosphonates generally exhibit the formula (PhO)₂P(O)R, where R represents various organic substituents [9]. In the case of phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride, the R group is a 2-pyrrolidinyl moiety, creating a unique structural motif that combines the electron-withdrawing properties of the diphenyl phosphonate group with the nucleophilic character of the pyrrolidine nitrogen [6].

The relationship to other pyrrolidinyl phosphonates is particularly significant, as these compounds represent a specialized class of phosphonate derivatives with demonstrated biological activities [6]. Research has shown that pyrrolidinyl phosphonates, including the closely related 1-pyrrolidinyl derivative, exhibit structural similarities while maintaining distinct stereochemical properties [3]. The positional difference between the 1-pyrrolidinyl and 2-pyrrolidinyl derivatives results in markedly different spatial arrangements and potential biological activities [3] [8].

Comparative analysis with morpholine-containing phosphonates reveals additional structural relationships within the heterocyclic phosphonate family [30]. Phosphonic acid, morpholino-, diphenyl ester shares the diphenyl phosphonate core but incorporates an oxygen-containing six-membered ring instead of the five-membered pyrrolidine structure [30]. This structural variation demonstrates the modularity of phosphonate ester design and the impact of heteroatom incorporation on molecular properties [30].

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | C₁₆H₁₉ClNO₃P | 339.75 | 2-Pyrrolidinyl group, diphenyl ester, HCl salt |

| Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester | C₁₆H₁₈NO₃P | 303.29 | 1-Pyrrolidinyl group, diphenyl ester |

| Phosphonic acid, diphenyl ester | C₁₂H₁₁O₃P | 234.19 | Simple diphenyl phosphonate |

| Diphenyl phenylphosphonate | C₁₈H₁₅O₃P | 310.30 | Phenyl group on phosphorus |

| Phosphonic acid, morpholino-, diphenyl ester | C₁₆H₁₈NO₄P | 319.29 | Morpholine ring attached to phosphorus |

Chirality and Stereochemical Considerations

The stereochemical complexity of phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride arises from multiple chiral centers within its molecular structure, creating significant implications for its biological and chemical properties [10] [12]. The phosphorus center itself can exhibit chirality when substituted with four different groups, as is the case in this compound where the phosphorus is bonded to two phenoxy groups, one pyrrolidinyl group, and maintains a double bond to oxygen [10] [11].

The 2-pyrrolidinyl substituent introduces an additional chiral center at the carbon-2 position of the pyrrolidine ring, creating the potential for diastereomeric relationships [8] [14]. This stereochemical feature is particularly important because the spatial arrangement around the carbon-2 position directly influences the accessibility of the phosphorus center and affects intermolecular interactions [14] [15]. Research on related pyrrolidinyl phosphonates has demonstrated that the configuration at both the phosphorus and pyrrolidine centers significantly impacts biological activity and enzyme recognition [10] [13].

Phosphorus stereochemistry in phosphonate esters follows established nomenclature conventions, with configurations designated as either Rp or Sp based on the Cahn-Ingold-Prelog priority rules [10] [12]. Studies of related phosphonate systems have shown that enzymatic reactions often exhibit strong stereoselectivity, with specific preference for either Rp or Sp configurations [10]. For instance, research on phosphinate ester hydrolysis has revealed that certain enzymes preferentially process Sp-configured substrates over their Rp counterparts [10].

The conformational flexibility of the pyrrolidine ring adds another layer of stereochemical complexity to the compound [15] [41]. Five-membered rings typically adopt envelope or twist conformations to minimize ring strain, and these conformational preferences directly influence the spatial positioning of substituents [14] [41]. Nuclear magnetic resonance studies of similar cyclic phosphonates have demonstrated that ring conformation affects both chemical shift patterns and coupling constants, providing valuable insights into preferred molecular geometries [14] [31].

Temperature effects on stereochemical equilibria represent an important consideration for this compound class [33]. Research has shown that phosphonate esters can undergo conformational changes with temperature variation, potentially affecting their biological activity and physical properties [33] [38]. The balance between different conformational states depends on the relative energies of competing arrangements and the barriers to interconversion [38] [41].

| Stereochemical Aspect | Description | Impact on Properties |

|---|---|---|

| Phosphorus Center Chirality | Phosphorus can exhibit R or S configuration when substituted | Affects enzyme binding affinity and selectivity |

| Carbon-2 Pyrrolidine Chirality | Pyrrolidine C-2 position creates additional chiral center | Influences molecular recognition and biological activity |

| Conformational Flexibility | Rotation around P-O and P-C bonds allows conformational changes | Determines molecular geometry and intermolecular interactions |

| Diphenyl Ester Configuration | Phenyl rings can adopt various orientations relative to P=O | Affects crystal packing and physical properties |

| Ring Conformation | Five-membered pyrrolidine ring adopts envelope/twist conformations | Influences steric accessibility of phosphorus center |

Structure-Function Correlations

The relationship between structural features and functional properties in phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride reflects the sophisticated interplay between molecular architecture and biological activity [17]. The diphenyl phosphonate moiety serves as a crucial pharmacophore that mimics phosphate esters while providing enhanced stability against hydrolytic degradation [19] [21]. This structural feature enables the compound to interact with biological targets that recognize phosphate-containing substrates while maintaining resistance to enzymatic cleavage [19] [20].

The pyrrolidinyl substituent contributes significantly to the compound's biological profile through its ability to participate in hydrogen bonding and electrostatic interactions [6] [17]. Research on related aminophosphonate derivatives has demonstrated that the nitrogen atom in the pyrrolidine ring can engage in specific binding interactions with enzyme active sites, enhancing both affinity and selectivity [6] [17]. The five-membered ring structure provides an optimal balance between conformational constraint and flexibility, allowing for induced fit binding while maintaining structural integrity [15] [17].

Structure-activity relationship studies of phosphonate inhibitors have revealed that the spatial arrangement of substituents around the phosphorus center critically determines biological activity [17] [20]. The presence of bulky phenyl groups in the ester positions creates a steric environment that can complement enzyme binding pockets designed to accommodate natural phosphate substrates [20] [21]. This complementarity is particularly important for enzymes that process phosphorylated intermediates, where the compound can serve as a transition state analog [21] [22].

The hydrochloride salt formation represents an important structural modification that affects both solubility and bioavailability properties [31]. Salt formation with the pyrrolidine nitrogen creates a permanently charged species that enhances water solubility while maintaining the essential phosphonate functionality [31]. This ionic character also influences membrane permeability and cellular uptake mechanisms, factors that are crucial for biological activity [31] [32].

Comparative analysis with other phosphonate-based enzyme inhibitors reveals consistent structure-function relationships across this compound class [17] [20]. The electron-withdrawing nature of the phosphonate group activates adjacent positions for nucleophilic attack, while the aromatic phenyl groups provide π-π stacking opportunities with aromatic amino acid residues in protein binding sites [17] [22]. These interactions collectively contribute to the high binding affinity observed for many phosphonate-based inhibitors [20] [21].

Comparative Structural Analysis with Related Compounds

Systematic comparison of phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride with structurally related compounds provides valuable insights into the relationship between molecular architecture and properties [24] [25]. The compound shares fundamental structural elements with other diphenyl phosphonates while exhibiting unique features that distinguish it from simpler analogs [4] [7].

The most closely related compound, phosphonic acid, 1-pyrrolidinyl-, diphenyl ester, differs only in the position of attachment to the pyrrolidine ring [3]. This seemingly minor structural variation results in significant differences in stereochemical properties and potentially biological activity [3] [8]. The 1-pyrrolidinyl derivative lacks the additional chiral center present in the 2-pyrrolidinyl analog, resulting in reduced stereochemical complexity [3]. However, both compounds share the basic diphenyl phosphonate framework and exhibit similar electronic properties [3] [7].

Comparison with the parent diphenyl phosphonate structure reveals the impact of pyrrolidinyl substitution on molecular properties [4] [29]. The unsubstituted diphenyl phosphonate has a molecular weight of 234.19 grams per mole and represents the basic structural framework upon which more complex derivatives are built [4]. Addition of the pyrrolidinyl group increases molecular weight to 303.29 grams per mole for the free base form, with further increase to 339.75 grams per mole upon hydrochloride salt formation [3].

The morpholine-containing analog, phosphonic acid, morpholino-, diphenyl ester, provides an interesting structural comparison that highlights the impact of heteroatom substitution [30]. While both compounds contain six-membered heterocycles attached to the phosphorus center, the morpholine derivative incorporates an oxygen atom that significantly alters electronic properties and hydrogen bonding patterns [30]. The morpholine compound has a molecular weight of 319.29 grams per mole, intermediate between the pyrrolidinyl and phenyl-substituted analogs [30] [7].

Structural analysis of phosphonate ester crystal structures has revealed consistent packing motifs and intermolecular interaction patterns [25] [36]. X-ray crystallographic studies of related compounds show that diphenyl phosphonates typically adopt extended conformations that maximize π-π stacking interactions between phenyl rings [25] [36]. The phosphonate group serves as both hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize crystal structures [25] [27].

Metal coordination studies of phosphonate compounds have demonstrated the versatility of the phosphonate group as a ligand [22] [24]. The three oxygen atoms associated with the phosphorus center can coordinate to metal ions in various binding modes, including monodentate, bidentate, and bridging arrangements [22] [24]. This coordination chemistry is particularly relevant for understanding potential interactions with metalloenzymes and metal-dependent biological processes [22] [25].

Early Phosphonate Synthesis Techniques

The historical development of phosphonic acid synthesis techniques can be traced back to fundamental discoveries in phosphorus chemistry during the 19th century. Major advances in both production of elemental phosphorus and structural elucidation of phosphorus compounds began when compounds such as orthophosphates, pyrophosphate, metaphosphate, alkyl phosphonates, and phosphine became known [1]. The wet process chemistry, patented in 1842, allowed the extraction of crude material from calcium phosphate rock, while the electric arc method developed in 1888 enabled the introduction of phosphorus into more complex synthetic schemes [1].

The early synthetic approaches to phosphonic acids generally involved the preparation of phosphonate alkyl esters, which required an additional deprotection step by treatment with trimethylsilyl bromide or acidic hydrolysis at high temperatures [2]. The most frequently used method to prepare phosphonic acids was stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux [3]. These traditional methods often suffered from limitations including harsh reaction conditions, poor functional group tolerance, and difficulties in achieving stereoselectivity.

The Kabachnik-Fields synthesis of aminoalkyl phosphonates emerged as one of the most efficient early methods for phosphonic acid derivative synthesis [4]. This reaction involves the nucleophilic addition of an amine to a carbonyl compound followed by the addition of a dialkyl phosphite to the resulting imine. Lewis acids such as indium trichloride, tin tetrachloride, boron trifluoride etherate, zinc chloride, and magnesium bromide have been used as catalysts [4]. The Kabachnik-Fields reaction achieved yields in the range of 62-92% and was found to be the most efficient among early synthetic routes.

Evolution of Pyrrolidine Integration Methods

The evolution of pyrrolidine integration methods in phosphonic acid synthesis represents a significant advancement in the field of organophosphorus chemistry. Early approaches to pyrrolidine-containing phosphonates were limited by the availability of starting materials and the complexity of synthetic transformations required to achieve both ring formation and phosphorus incorporation.

The development of stereoselective pyrrolidine synthesis methods has been crucial for accessing complex phosphonate structures. Palladium-catalyzed carboamination reactions emerged as powerful tools for pyrrolidine synthesis, enabling the formation of both carbon-nitrogen and carbon-carbon bonds in a single step with up to greater than 20:1 diastereoselectivity. These reactions proceed with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines.

Early pyrrolidine synthesis methods often employed harsh conditions and provided limited control over stereochemistry. The evolution toward milder, more selective methods included the development of asymmetric cycloaddition reactions, metal-catalyzed cyclization processes, and enzyme-mediated transformations. The intramolecular metal carbenoid nitrogen-hydrogen insertion from δ-amino α-diazo β-ketophosphonate intermediates provided access to highly stereoselective pyrrolidine phosphonate synthesis.

Modern Synthesis Strategies

Diphenyl Phosphonate Formation

Modern diphenyl phosphonate formation methods have evolved to provide more efficient and selective synthetic routes. The preparation of diphenyl phosphonates can be achieved through several advanced methodologies that offer improved yields and reaction conditions compared to traditional approaches.

One efficient method involves the reaction of phosphoric acid with phenol in the presence of triethylamine and 1-butylimidazole in dimethylformamide at 230°C for 24 hours, providing diphenyl hydrogen phosphate in 71% yield. This method utilizes a dehydrating agent system that enables efficient water removal during the reaction process.

The use of trialkyl phosphonium salts has been found to produce a larger ratio of the thermodynamic trans product in phosphonate formation, suggesting that the phenyl moiety plays an important part in reaction selectivity [1]. Diphenyl phosphonates have been extensively used for 50 years to inactivate serine hydrolases, creating adducts representative of tetrahedral intermediates of this important class of enzymes.

Late-stage conversion methods have been developed for diphenyl phosphonate transformation into highly reactive organofluorophosphonates through direct fluorinative hydrolysis. This process involves the substitution of both aryl esters with an equivalent of fluoride and water. The fluorinative hydrolysis provides a facile route to structurally complex organofluorophosphonates that retain important structural motifs of native substrates.

Pyrrolidine Coupling Approaches

Modern pyrrolidine coupling approaches encompass a variety of sophisticated methodologies that enable the construction of pyrrolidine-phosphonate conjugates with high efficiency and selectivity. These approaches have been developed to address the challenges associated with traditional coupling methods, including poor yields, harsh reaction conditions, and limited stereochemical control.

Palladium-catalyzed carboamination reactions represent one of the most significant advances in pyrrolidine coupling methodology. These reactions enable the coupling of nitrogen-protected alkynamine derivatives with appropriate alkenes or alkynes in a process catalyzed by a platinum/triflic acid catalytic binary system. The reaction proceeds through a cascade process involving an initial platinum-catalyzed cycloisomerization followed by a triflic acid promoted nucleophilic addition.

The tandem nitrogen-arylation/carboamination reactions provide a modular assembly of heterocyclic compounds from simple precursors. These reactions utilize primary amine substrates that undergo nitrogen-arylation in the presence of a monophosphine-supported palladium catalyst, followed by in situ ligand exchange and addition of a second coupling partner. This methodology allows for the synthesis of nitrogen-aryl-2-allyl pyrrolidines and related structures in good yields.

Advanced coupling approaches include the use of chiral nickel complexes for asymmetric Michael addition reactions. Readily available β-keto phosphonates react with conjugated nitroolefins in the presence of a chiral nickel complex to give nitro keto phosphonates with two stereocenters with excellent enantioselectivity and moderate to high diastereoselectivity. These products can be used for reductive cyclization leading to pyrrolidin-3-ylphosphonic acid derivatives.

Stereoselective Synthesis Methods

Stereoselective synthesis methods for pyrrolidine phosphonates have become increasingly sophisticated, enabling the preparation of compounds with defined stereochemistry at multiple centers. These methods are essential for accessing biologically active compounds where stereochemistry plays a crucial role in activity and selectivity.

The Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates represents a new method for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. This approach provides access to enantiopure polyfunctionalized pyrrolidines that are found in pharmaceuticals and numerous natural products.

Nickel-catalyzed asymmetric Michael addition reactions provide excellent enantioselectivity for the synthesis of pyrrolidine phosphonates with multiple contiguous stereocenters. The use of chiral nickel complexes enables the formation of products with greater than 95% enantiomeric excess, making this approach highly valuable for pharmaceutical applications.

Catalytic enantioselective nucleophilic desymmetrization of phosphonate esters represents a novel approach for stereoselective synthesis. This method exploits the stereocontrolled, sequential nucleophilic substitution of enantiotopic leaving groups from readily accessible pro-chiral phosphorus precursors. A bifunctional iminophosphorane superbase catalyst is essential in delivering reactive desymmetrized intermediates capable of downstream enantiospecific substitution.

Solid-Phase Synthesis Methods

Resin Selection and Preparation

Solid-phase synthesis methods for phosphonic acid derivatives have gained considerable importance due to their advantages in terms of purification, automation, and the ability to use large excesses of solution-phase reagents. The selection and preparation of appropriate resins are critical factors in the success of solid-phase phosphonic acid synthesis.

The choice of resin depends on several factors including chemical stability, loading capacity, swelling properties, and compatibility with reaction conditions. For phosphonic acid synthesis, resins must be stable under both acidic and basic conditions, as many synthetic transformations require these environments. Polystyrene-based resins with phosphonic acid functionalities have been shown to be effective for repeated use and can be recovered and recycled multiple times.

On-Resin Reactions and Optimization

On-resin reactions for phosphonic acid synthesis require careful optimization of reaction conditions to achieve high yields and selectivity while maintaining the integrity of the solid support. The heterogeneous nature of solid-phase reactions necessitates different approaches compared to solution-phase chemistry.

Phosphorylation of resin-bound substrates has been developed as an alternative method for the preparation of selectively phosphorylated compounds in solid-phase synthesis. The use of stable hydrogen-phosphonates, which are resistant to oxidation in solution but become reactive upon activation with various condensing agents, has proven particularly effective. These phosphorylating agents are compatible with the fluorenylmethoxycarbonyl/tert-butyl solid-phase synthesis strategy.

The optimization of on-resin reactions involves careful consideration of solvent systems, reaction temperatures, and reagent concentrations. Swelling solvents are essential to ensure adequate solvation of the resin-bound substrates and to facilitate mass transfer of reagents to the reactive sites. Common solvents include dimethylformamide, dichloromethane, and tetrahydrofuran, depending on the specific reaction requirements.

Temperature control is crucial in solid-phase synthesis, as elevated temperatures may be required to achieve complete conversion, but excessive heat can lead to resin degradation or side reactions. Many solid-phase phosphonic acid synthesis reactions are performed at temperatures ranging from room temperature to 80°C, with careful monitoring of reaction progress through analytical techniques such as infrared spectroscopy or test cleavages.

Cleavage and Purification Strategies

Cleavage and purification strategies in solid-phase phosphonic acid synthesis must be designed to efficiently release the target compounds from the resin while maintaining product integrity and purity. The choice of cleavage conditions depends on the nature of the linker and the stability of the phosphonic acid products.

Trifluoroacetic acid-mediated cleavage is commonly employed for acid-labile linkers in solid-phase synthesis. This method is particularly effective for removing tert-butyl-based protecting groups and cleaving acid-sensitive linkers simultaneously. The cleavage conditions typically involve treatment with trifluoroacetic acid concentrations ranging from 50% to 95% in appropriate solvents, with reaction times varying from 30 minutes to several hours.

For more sensitive substrates, milder cleavage conditions may be required. Enzymatic cleavage methods have been developed for specific applications where chemical cleavage might lead to product degradation. These methods offer high selectivity and mild conditions but may be limited by substrate specificity and reaction rates.

Purification strategies for solid-phase derived phosphonic acids often involve simple filtration to remove the resin, followed by concentration and precipitation or crystallization. The advantage of solid-phase synthesis is that excess reagents and by-products are typically removed during the washing steps, resulting in crude products of higher purity compared to solution-phase synthesis. Final purification may involve high-performance liquid chromatography or preparative column chromatography, depending on the complexity of the product mixture.

Solution-Phase Synthesis Methods

Reaction Conditions Optimization

Solution-phase synthesis methods for phosphonic acid derivatives offer advantages in terms of reaction monitoring, scalability, and the ability to precisely control reaction conditions. Optimization of reaction conditions is essential for achieving high yields and selectivity in solution-phase synthesis.

Temperature optimization has been identified as one of the most effective strategies for yield improvement, typically providing 15-25% yield increases across various synthetic methods. The effect of temperature on phosphonic acid synthesis is particularly pronounced in reactions involving the formation or cleavage of phosphorus-carbon bonds. For example, the Kabachnik-Fields reaction can be promoted by heating or microwave irradiation, leading to significant improvements in reaction rates and yields.

Solvent selection plays a crucial role in solution-phase phosphonic acid synthesis, with potential for 10-20% yield improvements through appropriate choice of reaction medium. The polarity, coordinating ability, and chemical stability of solvents all influence reaction outcomes. Aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are commonly employed for phosphonic acid synthesis, while protic solvents may be used for specific transformations.

The optimization of catalyst loading has been shown to provide 20-30% yield increases in catalytic phosphonic acid synthesis. The choice of catalyst and its concentration must be balanced against economic considerations and the potential for catalyst-related side reactions. Lewis acid catalysts such as indium trichloride, bismuth trichloride, and tin dichloride have been successfully employed in various phosphonic acid forming reactions.

Protecting Group Strategies

Protecting group strategies in solution-phase phosphonic acid synthesis are essential for achieving chemoselectivity and preventing unwanted side reactions. The choice of protecting groups must consider their stability under reaction conditions, ease of installation and removal, and compatibility with other functional groups present in the molecule.

Tert-butyl esters are widely used for phosphonic acid protection due to their stability under basic conditions and facile removal with trifluoroacetic acid or other strong acids. These protecting groups are particularly valuable in solid-phase synthesis where base-mediated coupling reactions are employed. The deprotection of tert-butyl phosphonate esters typically provides yields of 85-95% under standard acidic conditions.

Benzyl esters offer orthogonal protection for phosphonic acids, being stable under both acidic and basic conditions but readily removed by hydrogenolysis using palladium catalysts. This protecting group strategy is particularly useful in complex synthetic sequences where selective deprotection is required. The use of benzyl protection allows for the sequential deprotection of different functional groups under distinct reaction conditions.

Silyl-based protecting groups, including trimethylsilyl and triisopropylsilyl derivatives, provide temporary protection for phosphonic acids under mild conditions. These groups are readily removed by fluoride ion treatment, typically using tetrabutylammonium fluoride in tetrahydrofuran. The advantage of silyl protection is the mild deprotection conditions, which are compatible with acid- and base-sensitive substrates.

Purification Techniques

Purification techniques for solution-phase synthesized phosphonic acids require careful consideration of the physical and chemical properties of these compounds. Phosphonic acids are typically polar, water-soluble compounds that may require specialized purification methods.

Column chromatography using silica gel or specialized phosphonate-selective media is commonly employed for the purification of phosphonic acid derivatives. The choice of eluent system is critical, with mixtures of dichloromethane, methanol, and acetic acid frequently used for phosphonic acid purification. Gradient elution techniques can provide improved separation and higher recovery yields.

Ion-exchange chromatography represents a powerful purification technique for phosphonic acids, taking advantage of their acidic properties. Cation-exchange resins in the hydrogen form can effectively separate phosphonic acids from neutral and basic impurities. This method is particularly useful for the purification of amino acid-containing phosphonic acids and related compounds.

Crystallization and precipitation techniques can provide high-purity phosphonic acids when appropriate conditions are identified. The formation of crystalline salts with organic bases or the use of specific solvent systems can facilitate purification through selective crystallization. Recrystallization from appropriate solvent mixtures typically provides products with purities exceeding 95%.

Challenges and Innovations in Synthesis

Yield Improvement Strategies

Yield improvement strategies in phosphonic acid synthesis have become increasingly important as the demand for these compounds in pharmaceutical and agricultural applications continues to grow. Multiple approaches have been developed to address the challenges associated with low-yielding traditional methods.

Microwave-assisted synthesis has emerged as a particularly effective strategy for yield improvement, typically providing 20-35% yield increases compared to conventional heating methods. The enhanced heating efficiency and improved mass transfer characteristics of microwave irradiation contribute to faster reaction rates and higher conversions. This approach is especially beneficial for heterogeneous reactions and transformations involving solid-supported reagents.

Multi-step one-pot procedures represent another significant innovation in yield improvement, providing 30-50% overall efficiency gains through the elimination of intermediate isolation and purification steps. These methods reduce material losses associated with workup procedures and minimize the number of synthetic operations required. The development of compatible reaction conditions that allow sequential transformations without intermediate purification is key to the success of these approaches.

High-pressure conditions have been employed to improve yields in hydrogenation and other reactions involving gaseous reagents, typically providing 15-25% yield increases. The enhanced solubility of gases under pressure and the increased reaction rates contribute to more complete conversions and improved selectivity. These conditions are particularly beneficial for the reduction of pyrrolidine precursors and related transformations.

Stereoselective Synthesis Advancements

Stereoselective synthesis advancements have revolutionized the field of phosphonic acid chemistry, enabling access to enantiomerically pure compounds required for pharmaceutical applications. These advancements address the critical need for stereochemical control in the synthesis of biologically active phosphonic acid derivatives.

Asymmetric organocatalysis has emerged as a powerful tool for stereoselective phosphonic acid synthesis, with catalysts providing excellent enantioselectivity (greater than 95% enantiomeric excess) in many transformations. The development of bifunctional catalysts that can simultaneously activate multiple reaction partners has been particularly successful in achieving high levels of stereochemical control.

Enzyme-mediated synthesis represents a green chemistry approach to stereoselective phosphonic acid formation. Engineered hemoproteins and artificial metalloenzymes have been demonstrated to promote stereoselective cyclopropanations and other transformations with high enantioselectivity. These biocatalytic methods offer advantages in terms of environmental impact and often provide complementary selectivity to chemical methods.

The development of chiral auxiliaries and chiral pool approaches has provided additional strategies for stereoselective synthesis. The use of naturally occurring amino acids and carbohydrates as starting materials allows access to optically pure phosphonic acid derivatives through well-established synthetic transformations. These approaches are particularly valuable for the synthesis of phosphonic acid analogs of natural products.

Green Chemistry Approaches

Green chemistry approaches to phosphonic acid synthesis have gained increasing attention as environmental concerns and sustainability considerations become more prominent in chemical manufacturing. These approaches focus on reducing waste, minimizing the use of hazardous reagents, and developing more efficient synthetic processes.

Solvent-free synthesis methods have been developed for several phosphonic acid forming reactions, eliminating the need for organic solvents and reducing environmental impact. Neat reaction conditions using reactants as their own reaction media have been successfully employed for the synthesis of α-hydroxyphosphonates and related compounds. These methods often provide improved yields and simplified workup procedures.

Atom-economical synthesis strategies focus on maximizing the incorporation of starting material atoms into the final product, thereby reducing waste generation. The development of palladium-catalyzed tandem carbon-phosphorus bond formation-oxidation processes exemplifies this approach, utilizing hypophosphorous acid and related compounds in environmentally friendly functionalization reactions [2].

Water-based synthesis methods represent another green chemistry innovation, utilizing water as a reaction medium for phosphonic acid synthesis. These methods avoid the use of organic solvents and often provide enhanced reactivity due to hydrophobic effects and hydrogen bonding interactions. The development of water-soluble catalysts and the use of surfactants to enhance reactivity in aqueous media have facilitated these approaches.